N'-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]-4-methylbenzenesulfonohydrazide
Description
N’-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]-4-methylbenzenesulfonohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexenone core substituted with a methoxyphenyl group and a benzenesulfonohydrazide moiety, making it a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H22N2O4S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N'-[5-(4-methoxyphenyl)-3-oxocyclohexen-1-yl]-4-methylbenzenesulfonohydrazide |
InChI |
InChI=1S/C20H22N2O4S/c1-14-3-9-20(10-4-14)27(24,25)22-21-17-11-16(12-18(23)13-17)15-5-7-19(26-2)8-6-15/h3-10,13,16,21-22H,11-12H2,1-2H3 |
InChI Key |
GDQWPEOTXRJNRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC(=O)CC(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]-4-methylbenzenesulfonohydrazide typically involves multiple steps, starting with the preparation of the cyclohexenone core. This can be achieved through the aldol condensation of appropriate ketones and aldehydes. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the benzenesulfonohydrazide moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N’-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
N’-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]-4-methylbenzenesulfonohydrazide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research explores its use as a pharmacophore in designing new therapeutic agents.
Industry: It finds applications in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could act as an inhibitor of enzymes involved in oxidative stress pathways, thereby exerting antioxidant properties.
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Comparison: Compared to these similar compounds, N’-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]-4-methylbenzenesulfonohydrazide exhibits unique structural features that may enhance its stability and reactivity. Its sulfonohydrazide moiety provides additional sites for chemical modification, potentially leading to a broader range of applications.
This detailed article provides a comprehensive overview of N’-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]-4-methylbenzenesulfonohydrazide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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